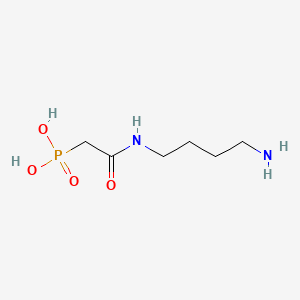
N-(Phosphonoacetyl)putrescine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Phosphonoacetyl)putrescine is a synthetic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phosphonoacetyl)putrescine typically involves the reaction of putrescine with phosphonoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Putrescine and phosphonoacetic acid.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a controlled temperature, often around 25-30°C.
Catalysts and Reagents: Commonly used catalysts include acidic or basic catalysts to facilitate the reaction. Reagents such as coupling agents may also be employed to enhance the efficiency of the reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The industrial process may also involve additional purification steps to obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions
N-(Phosphonoacetyl)putrescine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonoacetyl derivatives, while reduction can produce different phosphonoacetyl-putrescine analogs.
科学研究应用
N-(Phosphonoacetyl)putrescine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in cancer treatment and antimicrobial agents.
Industry: this compound is used in the development of new materials and as an additive in various industrial processes.
作用机制
The mechanism of action of N-(Phosphonoacetyl)putrescine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
N-(Phosphonoacetyl)putrescine can be compared with other similar compounds, such as:
N-(Phosphonoacetyl)-L-Aspartate: This compound is known for its role as an enzyme inhibitor and has been studied extensively in cancer research.
N-(Phosphonoacetyl)-L-Ornithine: Similar to this compound, this compound is used in biochemical studies and has potential therapeutic applications.
Phosphinates and Phosphonates: These compounds share similar structural features and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications in different fields.
属性
CAS 编号 |
67023-07-8 |
|---|---|
分子式 |
C6H15N2O4P |
分子量 |
210.17 g/mol |
IUPAC 名称 |
[2-(4-aminobutylamino)-2-oxoethyl]phosphonic acid |
InChI |
InChI=1S/C6H15N2O4P/c7-3-1-2-4-8-6(9)5-13(10,11)12/h1-5,7H2,(H,8,9)(H2,10,11,12) |
InChI 键 |
VJPDOEGJBRLVCO-UHFFFAOYSA-N |
SMILES |
C(CCNC(=O)CP(=O)(O)O)CN |
规范 SMILES |
C(CCNC(=O)CP(=O)(O)O)CN |
Key on ui other cas no. |
67023-07-8 |
同义词 |
N-(phosphonoacetyl)putrescine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



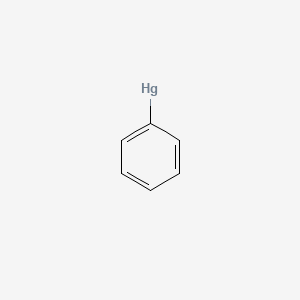
![2,8,16-trihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-15-one](/img/structure/B1218194.png)
![3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1218197.png)

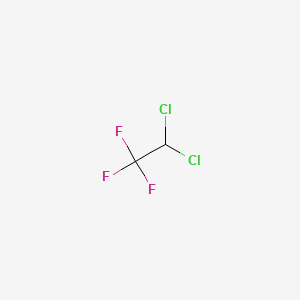

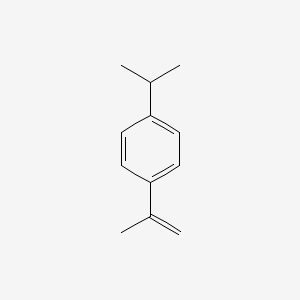
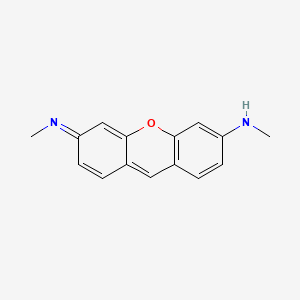

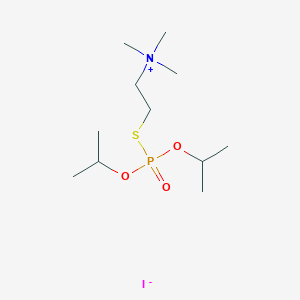

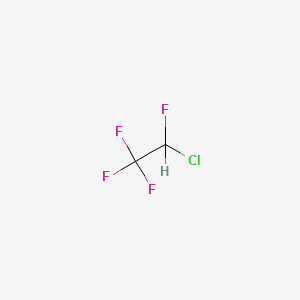
![(1S,2R)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B1218213.png)
